molecular formula C13H16O2 B5809626 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- CAS No. 29681-96-7

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-

Cat. No.: B5809626
CAS No.: 29681-96-7
M. Wt: 204.26 g/mol
InChI Key: PMOASHSDXBBUEX-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is a diketone derivative featuring a four-carbon backbone with ketone groups at positions 1 and 2. The 1-position is substituted with a para-isopropylphenyl group (4-(1-methylethyl)phenyl), which introduces steric bulk and lipophilicity. This structural motif is significant in organic synthesis and materials science, where diketones often serve as ligands, intermediates, or functional building blocks .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOASHSDXBBUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359311
Record name 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-96-7
Record name 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- can be synthesized through the reaction of 4’-isopropylacetophenone with ethyl acetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural characteristics allow it to participate in reactions such as Michael additions and condensation reactions, making it versatile for creating complex organic molecules.

Flavoring Agents

Due to its pleasant aroma, 1,3-butanedione derivatives are utilized in food chemistry as flavoring agents. They contribute to the flavor profiles of various food products, including baked goods and confectioneries.

Photochemical Studies

Research has explored the photochemical properties of this compound, particularly its behavior under UV light exposure. Studies indicate that it can undergo photodegradation, which is significant for understanding its environmental impact and stability .

Case Study 1: Synthesis of Bioactive Compounds

A study published in Molecules highlighted the use of 1,3-butanedione derivatives in synthesizing bioactive compounds with potential therapeutic effects. The researchers demonstrated that modifying the substituents on the butanedione core could enhance biological activity against specific cancer cell lines .

Case Study 2: Environmental Impact Assessment

Another research focused on assessing the environmental impact of 1,3-butanedione when used as a solvent in industrial applications. The study provided insights into its degradation pathways and potential toxicity levels in aquatic environments .

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs of 1,3-butanedione derivatives, highlighting substituent variations and their implications:

Compound Name Substituent Group Key Structural Features References
1,3-Butanedione, 1-(3-pyridinyl)- 3-pyridinyl Heterocyclic nitrogen enhances polarity and coordination potential.
1-(2-Chlorophenyl)-1,3-butanedione 2-chlorophenyl Electron-withdrawing Cl increases electrophilicity; impacts enolate stability.
1-[3-(Trifluoromethyl)-triazolopyrazinyl]-1,3-butanedione Trifluoromethyl-triazolopyrazinyl Fluorinated heterocycle introduces metabolic stability and electron-deficient character.
1,4-Pentanedione, 1-[4-(2-propenyl)phenyl]- 4-allylphenyl Extended carbon chain (pentanedione) and allyl group may influence reactivity in polymerization.

Physicochemical and Reactivity Comparisons

  • Electron Effects: The para-isopropylphenyl group in the target compound is electron-donating, which may stabilize enolate intermediates compared to the electron-withdrawing 2-chlorophenyl group in 1-(2-chlorophenyl)-1,3-butanedione . The 3-pyridinyl substituent introduces a basic nitrogen atom, enabling hydrogen bonding and metal coordination, which is absent in the purely aromatic isopropylphenyl analog .
  • Steric and Lipophilic Effects: The trifluoromethyl-triazolopyrazinyl group (in ) imposes significant steric hindrance and hydrophobicity, contrasting with the less bulky para-isopropylphenyl group.

Research Findings and Limitations

  • Synthetic Utility : The para-isopropylphenyl group likely improves solubility in organic solvents, facilitating use in homogeneous catalysis or polymer synthesis. However, direct experimental data on this compound’s reactivity is absent in the evidence.
  • Comparisons rely heavily on extrapolation from structural analogs.

Biological Activity

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- (CAS No. 29681-96-7) is a compound of significant interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and biology.

  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.26 g/mol
  • Structure : The compound features a butanedione backbone with a phenyl group substituted at one end, specifically a 4-(1-methylethyl) group, which influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 1,3-butanedione derivatives exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The anticancer potential of 1,3-butanedione, 1-[4-(1-methylethyl)phenyl]- has been explored in several studies. It is believed to exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7), highlighting its potential as a lead compound for anticancer drug development .

The mechanism by which 1,3-butanedione exerts its biological effects involves interaction with cellular targets. It is hypothesized to form coordination complexes with metal ions, which can modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis .

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various butanedione derivatives, including 1,3-butanedione, 1-[4-(1-methylethyl)phenyl]-. The results indicated that the compound exhibited significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
1,3-Butanedione derivative32E. coli
1,3-Butanedione derivative16S. aureus

Study on Anticancer Activity

In another study published in Cancer Research, the effects of 1,3-butanedione on MCF-7 breast cancer cells were assessed. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .

Concentration (µM)Cell Viability (%)Apoptosis (% increase)
108515
256035
503065

Q & A

Q. How to study its interactions with biomacromolecules (e.g., serum albumin)?

  • Methodological Answer :
  • Fluorescence Quenching : Measure binding constants (Kb) via Stern-Volmer plots at varying temperatures (25–37°C). Confirm static/dynamic quenching mechanisms .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with protein targets (PDB ID: 1AO6 for HSA) .

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